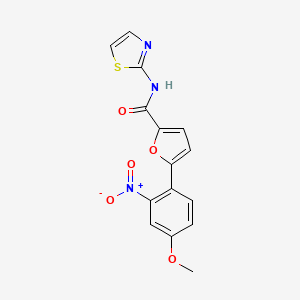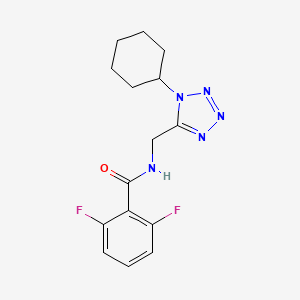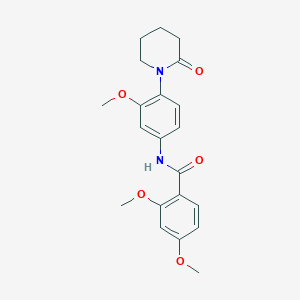
N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide” is a complex organic compound. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The carbazole moiety is substituted at the 8-position with a carboxamide group, and the phenyl group attached to the nitrogen of the carboxamide is substituted with a fluorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carbazole ring system, the carboxamide group, and the fluorine-substituted phenyl group . Techniques such as NMR and IR spectroscopy would be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely include cyclization reactions to form the carbazole ring, nucleophilic substitution reactions to introduce the fluorine atom, and condensation reactions to form the carboxamide group .Applications De Recherche Scientifique
Medicine
N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide: has potential applications in the medical field due to its structural similarity to compounds that exhibit various biological activities . Indole derivatives, which share a common framework with this compound, are known for their antiviral, anti-inflammatory, and anticancer properties . The incorporation of a fluorine atom can enhance the pharmacokinetic properties of medicinal compounds, making them more effective as therapeutic agents.
Materials Science
In materials science, compounds like N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can be used to modify the properties of materials. For instance, benzyl(4-fluorophenyl)phenylphosphine oxide, a related compound, has been used to improve the flame retardancy and dielectric properties of epoxy resin, indicating that similar compounds could find use in advanced electronic materials .
Electronics
The electronic industry could benefit from the unique properties of fluorinated compounds. They are often used in the development of organic second-order nonlinear optical materials, which are crucial for terahertz technology applications . The presence of fluorine atoms can significantly influence the electronic properties of materials, making them suitable for use in various electronic devices.
Environmental Science
Fluorinated compounds are also relevant in environmental science. They can be used to create antimicrobial materials that have applications in reducing environmental contamination . The hydrophobic and hydrophilic groups in these compounds can interact with microbial cell walls, providing a means to control microbial growth on various surfaces.
Energy Storage
In the field of energy storage, fluorinated compounds are being explored for their potential use in supercapatteries and redox flow batteries . These energy storage systems require materials with specific electrochemical properties, and the introduction of fluorine atoms can improve the performance and efficiency of these systems.
Chemical Synthesis
Lastly, in chemical synthesis, the compound could be involved in the synthesis of fluorinated compounds, which are highly sought after in organic synthesis, drug discovery, and materials science . The ability to introduce fluorine atoms into organic molecules is a valuable tool in the synthesis of compounds with enhanced stability and activity.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is currently unknown. It is worth noting that compounds with similar structures, such as gefitinib, are known to inhibit the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) .
Mode of Action
Without specific information on N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, it’s challenging to provide a detailed explanation of its interaction with its targets. Similar compounds like gefitinib are known to bind to the adenosine triphosphate (atp)-binding site of the enzyme egfr . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which share some structural similarities, predicted good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, all of which can impact the bioavailability of a compound .
Result of Action
Based on the wide range of biological activities exhibited by indole derivatives , it can be speculated that this compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-12-8-10-13(11-9-12)21-19(23)16-6-3-5-15-14-4-1-2-7-17(14)22-18(15)16/h3,5-6,8-11,22H,1-2,4,7H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZCSWWUOFFLPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)
![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)

![7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2364345.png)




![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)